isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the chromen-2-one core structure, coupled with the chlorophenyl group, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one can be reduced to form hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl group enhances the binding affinity and specificity of the compound. Pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate
Uniqueness
Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to its specific combination of the chromen-2-one core and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-16-8-5-14-9-17(20(23)26-18(14)10-16)13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHDIQKCJUSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.